3-(Azetidin-1-yl)pyrrolidine dihydrochloride
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Overview
Description
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a white to off-white crystalline powder that is soluble in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of azetidine with pyrrolidine under controlled conditions. One common method includes:
Starting Materials: Azetidine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Bulk Synthesis: Using large reactors to mix azetidine and pyrrolidine in the presence of a solvent and catalyst.
Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of amines.
Substitution: Produces various substituted azetidine or pyrrolidine derivatives.
Scientific Research Applications
3-(Azetidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target of interest. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)pyrrolidine dihydrochloride
- 3-(Azetidin-1-yl)piperidine dihydrochloride
- 3-(Azetidin-1-yl)morpholine dihydrochloride
Uniqueness
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPMQLVYZZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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